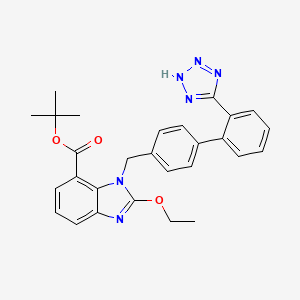

Candesartan tert-Butyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Candesartan tert-Butyl Ester is a derivative of Candesartan, an angiotensin II receptor blocker . It is a benzimidazolecarboxylic acid that is 1H-benzimidazole-7-carboxylic acid substituted by an ethoxy group at position 2 and a ({2’- (1H-tetrazol-5-yl) [1,1’-biphenyl]-4-yl}methyl) group at position 1 .

Synthesis Analysis

The synthesis of Candesartan tert-Butyl Ester involves the condensation of the alkyl 2-tert-butoxycarbonylamino-3-nitrobenzoate compound with the 4-(2-cyanobiphenyl)-benzyl bromide . The key intermediate 2-(N-tert-butoxycarbonylamino) - 3-nitrobenzoate was obtained from phthalic anhydride, by nitration .Molecular Structure Analysis

Candesartan tert-Butyl Ester contains a total of 69 bonds; 41 non-H bonds, 28 multiple bonds, 9 rotatable bonds, 1 double bond, 27 aromatic bonds, 2 five-membered rings, 3 six-membered rings, 1 nine-membered ring, 1 aromatic ester, 1 aromatic ether, and 1 Imidazole .Chemical Reactions Analysis

The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis. The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance has led to the development of a variety of different approaches .Physical And Chemical Properties Analysis

Candesartan tert-Butyl Ester has a molecular formula of C28H28N6O3 . It is a benzimidazolecarboxylic acid and a biphenylyltetrazole .Mecanismo De Acción

Safety and Hazards

When handling Candesartan tert-Butyl Ester, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Candesartan has shown beneficial effects in the preventive treatment of migraine in clinical practice, including patients with chronic migraine, medication-overuse headache, and resistance to prior prophylactics . Future studies should evaluate the efficacy and tolerability of Candesartan in migraine prophylaxis prospectively, or ideally in randomized controlled trials including treatment-resistant patients .

Propiedades

IUPAC Name |

tert-butyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N6O3/c1-5-36-27-29-23-12-8-11-22(26(35)37-28(2,3)4)24(23)34(27)17-18-13-15-19(16-14-18)20-9-6-7-10-21(20)25-30-32-33-31-25/h6-16H,5,17H2,1-4H3,(H,30,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTNQSYVECBWHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747285 |

Source

|

| Record name | tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Candesartan tert-Butyl Ester | |

CAS RN |

1246820-49-4 |

Source

|

| Record name | tert-Butyl 2-ethoxy-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5/'-O-(4,4-Dimethoxytrityl)-2/'-O-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytid](/img/structure/B587012.png)

![Pyrido[1,2-a]benzimidazole-2,8-diamine](/img/structure/B587026.png)

![3,4-Dihydro-1H-pyrido[3,4-b]indole-5,6(2H,9H)-dione](/img/structure/B587027.png)

![6-[(Pentan-2-yl)amino]octahydroindolizine-1,7,8-triol](/img/structure/B587035.png)